Cas no 2640969-84-0 (4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine)
![4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine structure](https://www.kuujia.com/scimg/cas/2640969-84-0x500.png)
4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- F6619-6286
- 2640969-84-0
- AKOS040709940
- 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- 4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
-
- Inchi: 1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)6-7-24-8-10-25(11-9-24)20-16-21(23-17-22-20)26-12-14-28-15-13-26/h2-5,16-17H,6-15H2,1H3
- InChI Key: WBZVBOPHTYPSQS-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1=CC(=NC=N1)N1CCN(CCC2C=CC(=CC=2)OC)CC1
Computed Properties
- Exact Mass: 383.23212518g/mol
- Monoisotopic Mass: 383.23212518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54Ų
4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-6286-2mg |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-6286-2μmol |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-6286-1mg |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-6286-3mg |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-6286-20mg |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6619-6286-30mg |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 90%+ | 30mg |
$178.5 | 2023-05-08 | |
Life Chemicals | F6619-6286-10mg |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-6286-15mg |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-6286-10μmol |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-6286-5μmol |
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine |
2640969-84-0 | 5μmol |
$94.5 | 2023-09-07 |
4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Related Literature
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine: A Comprehensive Overview
4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine, also known by its CAS registry number CAS No. 2640969-84-0, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule comprises a morpholine ring, a pyrimidine core, and a piperazine moiety, each contributing to its diverse pharmacological properties.
The morpholine ring, a key structural component of this compound, is known for its stability and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. The pyrimidine core, on the other hand, is a heterocyclic structure commonly found in nucleic acids and various bioactive compounds. Its presence in this molecule suggests potential interactions with DNA or RNA, making it a candidate for antiviral or anticancer therapies. The piperazine moiety adds further complexity to the structure, enhancing the compound's ability to bind to target proteins.
Recent studies have highlighted the potential of 4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine as a modulator of kinase enzymes, which are critical in cellular signaling pathways. Kinase inhibitors have been extensively researched for their role in treating various diseases, including cancer and inflammatory disorders. The compound's ability to inhibit specific kinases makes it a promising lead molecule for drug development.
In addition to its kinase inhibitory properties, this compound has shown potential in modulating other therapeutic targets. For instance, research indicates that it may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This versatility underscores the importance of further investigations into its pharmacodynamics and pharmacokinetics.
The synthesis of CAS No. 2640969-84-0 involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. These reactions require precise control over reaction conditions to ensure high yields and purity. The compound's synthesis has been optimized in recent studies, making it more accessible for preclinical testing and subsequent clinical trials.
From an analytical standpoint, the characterization of this compound has been performed using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided insights into its molecular structure, purity, and crystalline form, which are essential for understanding its physical and chemical properties.
In terms of toxicity and safety profiles, preliminary studies suggest that 4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine exhibits low toxicity at therapeutic doses. However, further toxicological assessments are required to confirm its safety profile and determine its suitability for human use.
The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding modes with target proteins, providing valuable insights into its mechanism of action. These computational approaches have also facilitated the design of analogs with improved potency and selectivity.
In conclusion, CAS No. 2640969-84-0, or 4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine, represents a compelling candidate for drug development due to its unique structure and diverse biological activities. Continued research into its pharmacological properties will undoubtedly shed light on its therapeutic potential and pave the way for innovative treatments in various disease areas.
2640969-84-0 (4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine) Related Products
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)



